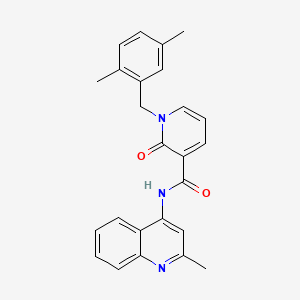

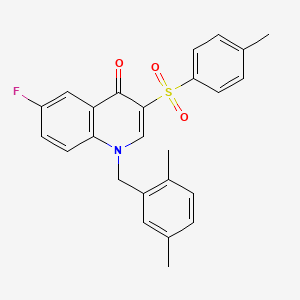

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reaction sequences, starting from basic chemical precursors such as ethyl acetoacetate, araldeliydes, and ammonia, which are condensed to yield intermediate products. These intermediates undergo further chemical modifications, including ester group replacement and treatment with various chemical agents, to obtain the final compound. The synthesis processes are characterized by their complexity and the necessity for precise control over reaction conditions (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been established through methods such as X-ray structural analysis. This detailed structural information is crucial for understanding the compound's chemical behavior and interactions. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with similarities to our compound of interest, was elucidated, highlighting the importance of structural analysis in chemical research (Rudenko et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are indicative of its reactivity and potential applications. For example, acylation reactions and the ability to form enamino ketones upon treatment with acetyl or benzoyl chlorides demonstrate the compound's versatility in chemical transformations (Mikhailovskii et al., 2013). These reactions are pivotal in further chemical modifications and applications of the compound.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The compound has been studied for its potential in synthesizing derivatives with notable cytotoxic activity against cancer cells. For example, a study reported the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, demonstrating significant cytotoxic effects against in vivo subcutaneous colon tumors in mice (Bu et al., 2001).

Heterocyclic Derivative Syntheses

Research has explored the synthesis of various heterocyclic derivatives, including dihydropyridinone, using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These derivatives have been found to yield satisfactory outcomes, indicating potential applications in chemical synthesis (Bacchi et al., 2005).

Anticonvulsant Activity

Studies have also looked into the anticonvulsant properties of related compounds. For instance, research on novel 4‐Quinazolinone derivatives revealed promising anticonvulsant activity, suggesting potential therapeutic applications in this area (Noureldin et al., 2017).

Antimicrobial Activity

The antimicrobial potential of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, related to the compound of interest, has been investigated, showing activity against various human pathogenic microorganisms (Saravanan et al., 2015).

properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-10-11-17(2)19(13-16)15-28-12-6-8-21(25(28)30)24(29)27-23-14-18(3)26-22-9-5-4-7-20(22)23/h4-14H,15H2,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFWGKYZLGGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)